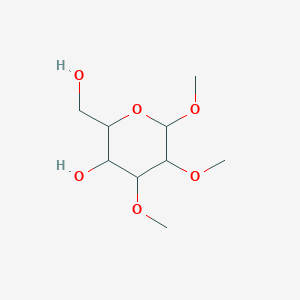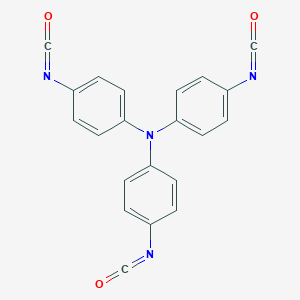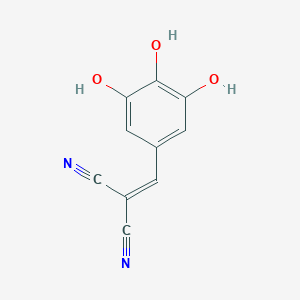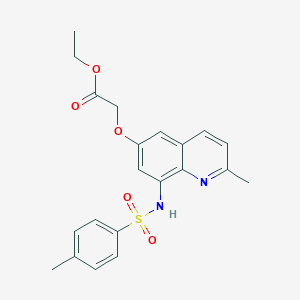
gentamicin C2a
Overview
Description
cis-Azetidine-2,4-dicarboxylic acid is a four-membered cyclic amino acid with two carboxyl groups positioned at the second and fourth carbon atoms.
Scientific Research Applications
cis-Azetidine-2,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an inhibitor of certain enzymes and transporters.
Medicine: Explored for its pharmacological properties, including its activity at NMDA receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cis-Azetidine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the high-affinity L-glutamate transporter, affecting neurotransmitter regulation in the brain . The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Similar Compounds:
Azetidine-2,3-dicarboxylic acid: Another azetidine derivative with carboxyl groups at the second and third positions.
Azetidine-2-carboxylic acid: A simpler azetidine derivative with a single carboxyl group at the second position.
Uniqueness: cis-Azetidine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Safety and Hazards
Future Directions
While gentamicin C2a is a commonly used antibiotic, its components may have different nephrotoxic potential. Future research could focus on describing the pharmacokinetics and nephrotoxic potential of gentamicin components in neonates . Additionally, optimizing gentamicin dosing in different pediatric age groups using population pharmacokinetics and Monte Carlo simulation could be a future direction .
Biochemical Analysis
Biochemical Properties
Gentamicin C2a is known for its ability to bind to the aminoacyl site on the 16S rRNA of the 30S subunit in bacterial ribosomes . This binding disrupts protein synthesis, leading to the inhibition of bacterial growth . The interaction of this compound with the ribosomal RNA is a key biochemical property that underlies its antimicrobial activity. Additionally, this compound interacts with various enzymes and proteins involved in bacterial metabolism, further contributing to its bactericidal effects .
Cellular Effects
This compound exerts significant effects on bacterial cells by inhibiting protein synthesis. This inhibition leads to the accumulation of incomplete polypeptides and the disruption of cellular processes . In addition to its impact on protein synthesis, this compound can affect cell signaling pathways and gene expression, resulting in altered cellular metabolism and function . The compound’s ability to interfere with these critical cellular processes makes it an effective antibiotic against a wide range of bacterial pathogens .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 16S rRNA of the 30S ribosomal subunit . This binding interferes with the accurate reading of mRNA, leading to the production of faulty proteins . This compound also inhibits the translocation of tRNA and mRNA during protein synthesis, further disrupting the translation process . These molecular interactions are crucial for the antibiotic’s ability to inhibit bacterial growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term efficacy . Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can also lead to adaptive changes in bacterial cells, such as the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to minimize the risk of toxicity while maximizing the antibiotic’s therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are essential for bacterial metabolism . The compound’s ability to disrupt these metabolic pathways contributes to its bactericidal effects . Additionally, this compound can affect metabolic flux and metabolite levels, further impairing bacterial growth and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its antimicrobial activity . The compound’s distribution within tissues is also influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
This compound is primarily localized in the cytoplasm of bacterial cells, where it exerts its effects on ribosomal RNA and protein synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific compartments within the cell . This precise localization is essential for the antibiotic’s ability to effectively inhibit bacterial growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Azetidine-2,4-dicarboxylic acid typically involves the electrocyclic reaction of 1-(methoxycarbonyl)-1,2-dihydropyridine, followed by oxidation with ruthenium tetroxide (RuO4). The reaction is carried out at 0°C for 80 hours, yielding the corresponding dicarboxylic acid . The product is then treated with diazomethane to isolate it as a dimethyl ester .
Industrial Production Methods: the synthetic route involving electrocyclic reactions and oxidation is scalable and can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: cis-Azetidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like RuO4.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: RuO4 at 0°C for 80 hours.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed:
Oxidation: cis-Azetidine-2,4-dicarboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted azetidine derivatives.
properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-BSBKYKEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208485 | |
| Record name | Gentamicin C2a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59751-72-3 | |
| Record name | Gentamicin C2a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTAMICIN C2A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is gentamicin C2a biosynthesized, and how does this process differ from the production of its epimer, gentamicin C2?
A1: this compound and C2 are epimers, meaning they differ in the spatial arrangement of atoms around a single carbon atom. Research indicates that both compounds share a common biosynthetic pathway, diverging only in the final steps involving the chirality of the amine group at the C-6' position. []
Q2: How do different Micromonospora strains utilize sisomicin in their biosynthetic pathways, and what does this tell us about the diversity of aminoglycoside biosynthesis?
A2: Research has unveiled intriguing differences in how various Micromonospora strains utilize sisomicin, a related aminoglycoside. Micromonospora sagamiensis, a known producer of gentamicin C1a and sagamicin, exhibits the ability to transform sisomicin into these compounds. [] This transformation involves a crucial (4', 5')-reduction step, followed by 6'-N-methylation. Interestingly, M. sagamiensis does not produce detectable levels of antibiotic G-52 (6'-N-methylsisomicin) during this process. []
Q3: Can microorganisms degrade gentamicin, and what implications does this have for environmental contamination?
A3: Research has demonstrated the ability of bacterial consortia, specifically AMQD4, to degrade gentamicin in both synthetic media and raw gentamicin sewage. [] This finding has significant implications for understanding the fate and persistence of gentamicin in the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



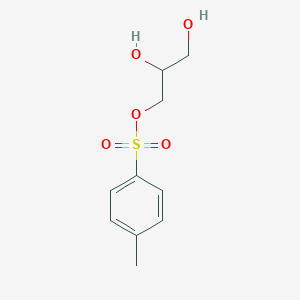


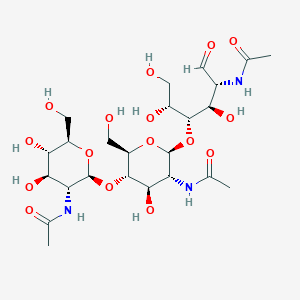

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)




